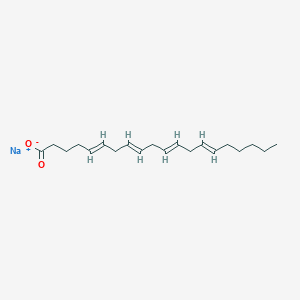
Arachidonic Acid (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arachidonic Acid (sodium salt) is a polyunsaturated omega-6 fatty acid that is a key component of the phospholipids in cell membranes. It is a 20-carbon chain with four cis double bonds, making it a crucial molecule in various biological processes. The sodium salt form of Arachidonic Acid is water-soluble, which enhances its utility in physiological and experimental conditions .
準備方法
Synthetic Routes and Reaction Conditions: Arachidonic Acid (sodium salt) can be synthesized through the saponification of Arachidonic Acid esters, followed by neutralization with sodium hydroxide. The reaction typically involves dissolving Arachidonic Acid in an organic solvent, such as ethanol, and then adding a sodium hydroxide solution. The mixture is stirred until the reaction is complete, and the product is precipitated out by adding a non-solvent like ether .
Industrial Production Methods: Industrial production of Arachidonic Acid (sodium salt) often involves microbial fermentation. The fungus Mortierella alpina is commonly used for this purpose. The fermentation process is optimized to produce high yields of Arachidonic Acid, which is then converted to its sodium salt form through chemical reactions similar to those used in laboratory synthesis .
化学反応の分析
Types of Reactions: Arachidonic Acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized by enzymes such as cyclooxygenase and lipoxygenase to form prostaglandins, thromboxanes, and leukotrienes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions where the hydrogen atoms on the carbon chain are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and enzyme catalysts like cyclooxygenase.
Reduction: Hydrogen gas in the presence of a metal catalyst can be used.
Substitution: Halogenating agents or other electrophiles can be used under controlled conditions.
Major Products:
Prostaglandins: Involved in inflammation and other physiological responses.
Thromboxanes: Play a role in platelet aggregation.
Leukotrienes: Involved in immune responses.
科学的研究の応用
Arachidonic Acid (sodium salt) has extensive applications in scientific research:
Chemistry: Used as a substrate in the study of lipid oxidation and enzyme kinetics.
Biology: Investigated for its role in cell signaling, membrane fluidity, and as a precursor to bioactive lipids.
Medicine: Studied for its involvement in inflammatory diseases, cardiovascular health, and cancer progression.
Industry: Utilized in the production of dietary supplements and as an additive in animal feed to enhance growth and health
作用機序
Arachidonic Acid (sodium salt) exerts its effects primarily through its conversion to bioactive lipids. These lipids interact with specific receptors on cell surfaces, initiating signaling pathways that regulate inflammation, immune responses, and other physiological processes. Key molecular targets include G-protein coupled receptors and nuclear receptors .
類似化合物との比較
Linoleic Acid: Another omega-6 fatty acid but with two double bonds.
Eicosapentaenoic Acid: An omega-3 fatty acid with five double bonds.
Docosahexaenoic Acid: An omega-3 fatty acid with six double bonds.
Uniqueness: Arachidonic Acid (sodium salt) is unique due to its specific role in the production of eicosanoids, which are critical mediators of inflammation and other physiological processes. Its four cis double bonds also confer distinct structural and functional properties compared to other fatty acids .
特性
分子式 |
C20H31NaO2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6+,10-9+,13-12+,16-15+; |
InChIキー |
DDMGAAYEUNWXSI-RNQKAMQASA-M |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)[O-].[Na+] |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


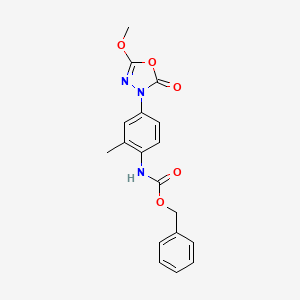
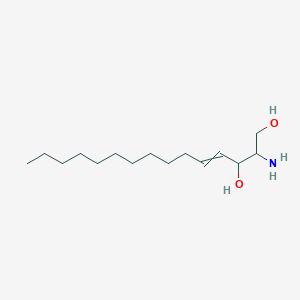
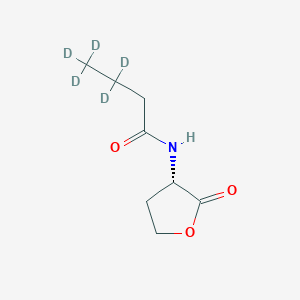
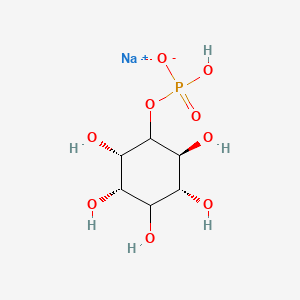
![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
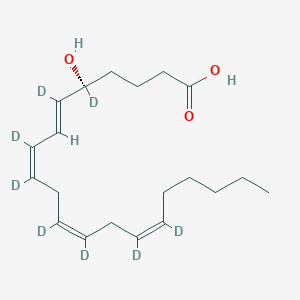
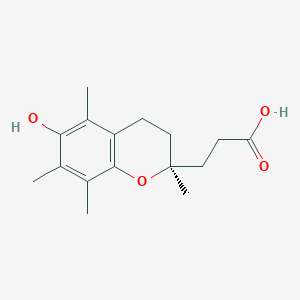


![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
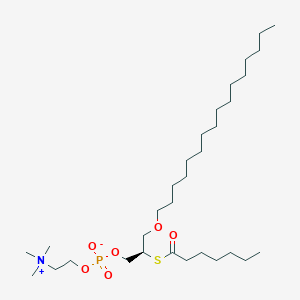
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)

